2-[4-(Ethoxycarbonyl)piperidin-1-yl]-3-nitrobenzoic acid
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Description
2-[4-(Ethoxycarbonyl)piperidin-1-yl]-3-nitrobenzoic acid is an organic compound that features a piperidine ring substituted with an ethoxycarbonyl group and a nitrobenzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Ethoxycarbonyl)piperidin-1-yl]-3-nitrobenzoic acid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the Ethoxycarbonyl Group: The ethoxycarbonyl group can be introduced via esterification reactions using ethyl chloroformate or ethyl bromoacetate.
Nitration of Benzoic Acid: The nitro group is introduced through nitration of benzoic acid using a mixture of concentrated sulfuric acid and nitric acid.
Coupling Reactions: The final step involves coupling the piperidine derivative with the nitrobenzoic acid derivative under suitable conditions
Properties
IUPAC Name |
2-(4-ethoxycarbonylpiperidin-1-yl)-3-nitrobenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O6/c1-2-23-15(20)10-6-8-16(9-7-10)13-11(14(18)19)4-3-5-12(13)17(21)22/h3-5,10H,2,6-9H2,1H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFWVQQDYVKGWJS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=C(C=CC=C2[N+](=O)[O-])C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001189782 |
Source
|
Record name | 4-Ethyl 1-(2-carboxy-6-nitrophenyl)-4-piperidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001189782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
942474-88-6 |
Source
|
Record name | 4-Ethyl 1-(2-carboxy-6-nitrophenyl)-4-piperidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=942474-88-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Ethyl 1-(2-carboxy-6-nitrophenyl)-4-piperidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001189782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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